2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics . The compound also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group (-SO2NH2), two fluorine atoms attached to the benzene ring (difluoro), and a thiophene ring attached to a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, sulfonamides can undergo reactions typical for amides, such as hydrolysis, and thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the sulfonamide group, the difluoro group, and the thiophene ring .Scientific Research Applications
Occurrence and Environmental Impact
Condensed thiophenes, including derivatives like those found in petroleum and fossil fuels, are significant due to their organosulfur content. Research has shown that compounds like dibenzothiophene and its derivatives are model compounds in biodegradation studies, highlighting the need to understand their environmental fate and toxicity. These compounds’ stability and persistence in contaminated environments underscore the relevance of investigating related sulfur-containing compounds for environmental monitoring and remediation efforts (K. Kropp & P. Fedorak, 1998).
Biodegradation of Thiophene Derivatives
The biodegradation of thiophene compounds is crucial for mitigating their environmental impact. Studies on various thiophenes, including benzothiophenes and dibenzothiophenes, have focused on identifying metabolites in laboratory cultures, indicating the potential for microbial degradation of these complex organosulfur compounds. This research area is vital for developing strategies to manage the environmental persistence of thiophene-based molecules and their fluorinated analogs (K. Kropp & P. Fedorak, 1998).
Synthesis and Chemical Properties
The synthesis of thiophene derivatives showcases their vast applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. Thiophene derivatives are integral in drug discovery and organic synthesis, serving as intermediates for further chemical transformations. The exploration of novel synthetic methods for thiophene compounds remains an active research area, highlighting their significance beyond environmental concerns to pharmaceutical and materials science applications (D. Xuan, 2020).
Environmental Persistence and Toxicity of Fluorinated Compounds
The review of the environmental behavior of per- and polyfluoroalkyl substances (PFASs) underscores the challenges posed by fluorinated compounds, including those related to 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide. The persistence, bioaccumulation, and potential toxicity of PFASs necessitate further research into fluorinated analogs. Identifying less harmful alternatives and understanding their environmental fate are crucial for addressing the global concern over fluorinated pollutants (Yu Wang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2S2/c18-14-3-1-4-15(19)17(14)25(22,23)20-8-11-21-9-6-13(7-10-21)16-5-2-12-24-16/h1-5,12-13,20H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSODRIJNBMPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.